molecular formula C10H12N4O2 B12872229 N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide

N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide

Katalognummer: B12872229
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: QVUIYOISTVKNMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a pyrazole ring and a furan ring, makes it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the Rings: The pyrazole and furan rings are then coupled through a series of reactions involving amination and carboxylation.

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and furan rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of “N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of “this compound” lies in its combined pyrazole and furan ring structure, which may confer unique chemical and biological properties not found in other compounds.

Eigenschaften

Molekularformel

C10H12N4O2

Molekulargewicht

220.23 g/mol

IUPAC-Name

5-(methylamino)-N-(2-methylpyrazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C10H12N4O2/c1-11-9-4-3-7(16-9)10(15)13-8-5-6-12-14(8)2/h3-6,11H,1-2H3,(H,13,15)

InChI-Schlüssel

QVUIYOISTVKNMF-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=C(O1)C(=O)NC2=CC=NN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.